molecular formula C13H10N4O3 B2913020 1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1351643-09-8

1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2913020
CAS No.: 1351643-09-8
M. Wt: 270.248
InChI Key: OAOZRXXYJTULHZ-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate features a dihydropyridazine core linked to a methyl-substituted benzoimidazole ester. Its molecular structure combines a planar benzoimidazole moiety with a partially unsaturated pyridazine ring, which may adopt puckered conformations . The ester group at position 3 of the pyridazine ring enhances reactivity, while the methyl group on the benzoimidazole may influence steric and electronic properties.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 6-oxo-1H-pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-17-7-14-10-6-8(2-4-11(10)17)20-13(19)9-3-5-12(18)16-15-9/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOZRXXYJTULHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with formic acid to form the benzo[d]imidazole ring, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate has found applications in various scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Structure : Simplifies the target compound by replacing the benzoimidazole ester with a methyl ester.
  • Key Differences: Reduced molecular weight (169.14 vs. ~285.25 for the target compound). Higher solubility due to the smaller ester group .
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Structure : Features a fluoroethyl substituent and a potassium counterion.
  • Potassium salt enhances aqueous solubility compared to neutral esters .
Ethyl 1-allyl-5-cyano-2-(3-methoxy-3-oxoprop-1-en-2-yl)-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate
  • Structure: Pyridine-based core with allyl, cyano, and phenyl substituents.
  • Key Differences :
    • Pyridine vs. pyridazine ring alters nitrogen positioning, affecting hydrogen-bonding patterns .
    • Bulky substituents (e.g., phenyl) may hinder target binding compared to the benzoimidazole group in the target compound .
Key Observations:
  • Solubility : Potassium salts (e.g., ) and smaller esters () exhibit higher solubility than the target compound, which may require formulation optimization for bioavailability.
  • Bioactivity : The benzoimidazole group in the target compound could enhance target binding via π-π interactions or hydrogen bonding compared to simpler analogues .
  • Synthetic Complexity : Introduction of the benzoimidazole ester likely requires multi-step synthesis, whereas methyl or potassium salts are more straightforward .

Conformational Analysis

The dihydropyridazine core in the target compound may exhibit puckering, as described by Cremer and Pople’s ring puckering coordinates .

Biological Activity

1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O3C_{13}H_{12}N_4O_3 with a molecular weight of approximately 272.26 g/mol. The compound features a benzimidazole moiety which is known for its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-methyl-1H-benzo[d]imidazol derivativeA549 (Lung)10
Similar benzimidazole compoundMCF7 (Breast)15
Related pyridazine derivativeHeLa (Cervical)12

The proposed mechanism for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds may interact with DNA and inhibit topoisomerases, leading to cellular stress and programmed cell death.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of benzimidazole derivatives. The compound has been tested against various bacterial strains and fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

One notable study focused on the synthesis and evaluation of a series of benzimidazole derivatives for their antimicrobial activity. The results indicated that modifications in the benzimidazole structure could significantly enhance antimicrobial efficacy.

In another case study, a derivative similar to the compound was evaluated for its neuroprotective effects in vitro. The findings suggested that it could protect neuronal cells from oxidative stress-induced damage.

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